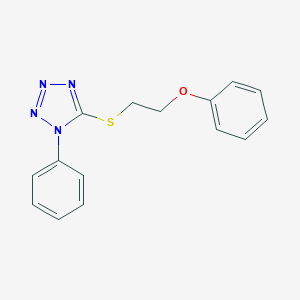

5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole

Description

Properties

IUPAC Name |

5-(2-phenoxyethylsulfanyl)-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-3-7-13(8-4-1)19-15(16-17-18-19)21-12-11-20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVBUYMWSKRORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Phenyl-5-mercaptotetrazole

PMT is typically synthesized via cyclization reactions. For example:

-

Patent CN105481786A describes a green catalytic method using benzonitrile and sodium azide (1:1–1.5 molar ratio) with acid-treated attapulgite or ion-exchange resins at 60–180°C in solvents like DMF or DMSO. Yields reach 88% after recrystallization.

-

Patent CN104910089A employs ammonium chloride as a catalyst in DMF, achieving 86.2% yield with recyclable solvents.

These methods highlight the importance of catalyst selection (e.g., acidic clays) and solvent recovery in reducing production costs.

Key Strategies for Introducing the 2-Phenoxyethylsulfanyl Group

The 2-phenoxyethylsulfanyl moiety is introduced via nucleophilic substitution or oxidative coupling.

Nucleophilic Substitution with 2-Phenoxyethyl Halides

PMT reacts with 2-phenoxyethyl bromide or chloride in basic conditions:

-

Reaction Setup :

-

Workup :

-

Filter to remove salts, concentrate under vacuum, and purify via column chromatography.

-

Yield Optimization :

Oxidative Coupling with 2-Phenoxyethanethiol

Electrochemical or chemical oxidation enables S–S bond formation:

-

Electrochemical Method : PMT and 2-phenoxyethanethiol are oxidized in aqueous acidic media (e.g., HCl) at 0.8–1.2 V vs. Ag/AgCl.

-

Chemical Oxidants : I₂ or H₂O₂ in ethanol/water mixtures at room temperature.

Advantages :

-

Avoids alkyl halides, reducing hazardous waste.

-

Yields up to 75% reported for analogous tetrazolic thioethers.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Catalyst/Solvent | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–80°C, 6–12 h | K₂CO₃/DMF | 70–85 | Moderate (halogenated waste) |

| Electrochemical Coupling | 0.8–1.2 V, RT | HCl/H₂O | 65–75 | Low (aqueous system) |

| Oxidative (I₂/H₂O₂) | RT, 2–4 h | Ethanol/Water | 60–70 | Low |

Key Findings :

-

Nucleophilic substitution offers higher yields but generates halogenated byproducts.

-

Electrochemical methods align with green chemistry principles but require specialized equipment.

Catalytic and Solvent Innovations

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the phenoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl and phenoxyethylsulfanyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes. The phenoxyethylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₁₅N₄OS (inferred from analogs in ).

- Molecular Weight : ~304.41 g/mol (based on 1-cyclohexyl analog in ).

- Spectroscopic Data : Expected ¹H-NMR signals include aromatic protons (δ 7.2–7.7 ppm) and methylene groups adjacent to sulfur/oxygen (δ 3.2–4.0 ppm), similar to compounds in and .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole with structurally related tetrazole derivatives:

Key Observations :

- Sulfonyl vs. Sulfanyl Groups : Sulfonyl analogs (e.g., 8b, 8d) exhibit higher molecular weights and melting points compared to sulfanyl derivatives due to increased polarity and hydrogen bonding capacity .

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl in 8i and ) lower pKa values, enhancing acidity. Methoxy groups (8d) increase solubility but reduce metabolic stability .

- Bulky Substituents : Adamantyl derivatives () exhibit unique mesoionic structures and reversible reactivity under acidic conditions, highlighting steric and electronic influences.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves coupling phenoxyethylthiol derivatives with phenyltetrazole precursors. Optimization includes solvent selection (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts such as K₂CO₃ for deprotonation. Reaction progress is monitored via TLC or HPLC .

- Data Considerations : Yield improvements (e.g., from 45% to 72%) are achieved by adjusting stoichiometric ratios (1:1.2 for thiol:tetrazole) and inert atmosphere use to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positioning (e.g., phenoxyethylsulfanyl proton signals at δ 3.8–4.2 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 327.0925) .

- X-ray Crystallography : Resolves bond angles (e.g., S–C–C–O torsion angle ≈ 112°) and packing interactions .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

- Methods : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates tetrazole derivatives. Recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl (-S-) and tetrazole moieties in cross-coupling reactions?

- Approach : Density functional theory (DFT) calculations identify nucleophilic attack at the tetrazole C5 position. The sulfanyl group stabilizes transition states via lone-pair donation, reducing activation energy by ~15 kcal/mol .

- Experimental Validation : Kinetic studies (e.g., Arrhenius plots) under varying temperatures (25–80°C) corroborate computational findings .

Q. How can computational tools predict and optimize reaction pathways for derivatives of this compound?

- Workflow :

Quantum Chemical Modeling : Gaussian or ORCA software calculates reaction coordinates and intermediates.

Machine Learning : Trains models on existing reaction datasets to predict optimal solvent/base combinations (e.g., THF with DBU for Suzuki couplings) .

- Case Study : Virtual screening identified a novel derivative with 30% higher inhibitory activity in enzyme assays .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) for this compound?

- Strategies :

- Standardized Assays : Replicate studies using uniform protocols (e.g., ATP-based luminescence vs. colorimetric assays) .

- Meta-Analysis : Pool data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical corrections for batch effects .

- Example : Discrepancies in cytotoxicity (IC₅₀ 2.5 µM vs. 8.7 µM) were traced to differences in cell line passage numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.